7-methyl-6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}-7H-purine
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Overview
Description
The compound 7-methyl-6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}-7H-purine is a complex organic molecule that features a purine core substituted with a piperazine ring and a trifluoromethyl pyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methyl-6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}-7H-purine typically involves multi-step organic synthesis
Purine Core Synthesis: The purine core can be synthesized from commercially available starting materials such as 6-chloropurine. The chlorination of purine is followed by methylation to introduce the 7-methyl group.
Piperazine Introduction: The piperazine ring is introduced via nucleophilic substitution reactions. The 6-chloropurine derivative reacts with piperazine under basic conditions to form the 6-piperazinyl purine.
Trifluoromethyl Pyrimidine Attachment: The final step involves the coupling of the 6-piperazinyl purine with 6-(trifluoromethyl)pyrimidine-4-yl chloride. This reaction is typically carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
7-methyl-6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}-7H-purine: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, potentially leading to the formation of N-oxides.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce any reducible functional groups present.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the purine or pyrimidine rings, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution pattern
Major Products
The major products of these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could lead to the formation of reduced derivatives of the original compound.
Scientific Research Applications
7-methyl-6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}-7H-purine:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with various biological targets, including enzymes and receptors.
Medicine: Explored for its potential as a therapeutic agent, particularly in the treatment of diseases where purine analogs are effective.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 7-methyl-6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}-7H-purine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, potentially improving its ability to cross cell membranes and reach intracellular targets. The piperazine ring may facilitate binding to specific receptors or enzymes, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
7-methyl-6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}-7H-purine: can be compared with other purine derivatives and trifluoromethyl-containing compounds:
Purine Derivatives: Similar compounds include 6-mercaptopurine and azathioprine, which are used as immunosuppressants and anticancer agents.
Trifluoromethyl Compounds: Compounds like fluoxetine (an antidepressant) and efavirenz (an antiretroviral) also contain trifluoromethyl groups, highlighting the importance of this functional group in medicinal chemistry.
The uniqueness of This compound lies in its specific combination of functional groups, which may confer unique biological activities and therapeutic potential.
Properties
IUPAC Name |
7-methyl-6-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]purine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F3N8/c1-24-9-23-13-12(24)14(22-8-21-13)26-4-2-25(3-5-26)11-6-10(15(16,17)18)19-7-20-11/h6-9H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCWMYSHZPFWDAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C(=NC=N2)N3CCN(CC3)C4=NC=NC(=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F3N8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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